Butyl 3-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
BUTYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoxepine derivatives. These compounds are known for their diverse pharmacological activities and have been studied for various therapeutic applications. The presence of a benzoxepine ring system, along with a butyl ester and a chlorinated amide group, makes this compound structurally unique and potentially useful in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzoxepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the desired position on the benzoxepine ring.
Amidation: Formation of the amide bond by reacting the chlorinated benzoxepine with an appropriate amine.
Esterification: Finally, the butyl ester group is introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
BUTYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating conditions such as anxiety, insomnia, and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BUTYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Known for their anxiolytic and sedative effects.
Benzoxepines: A broader class of compounds with diverse pharmacological activities.
Uniqueness
BUTYL 3-(7-CHLORO-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its specific structural features, such as the combination of a benzoxepine ring, a chlorinated amide group, and a butyl ester
Properties
Molecular Formula |
C22H20ClNO4 |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
butyl 3-[(7-chloro-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H20ClNO4/c1-2-3-10-28-22(26)16-5-4-6-19(14-16)24-21(25)15-9-11-27-20-8-7-18(23)13-17(20)12-15/h4-9,11-14H,2-3,10H2,1H3,(H,24,25) |
InChI Key |
RFBQLEDLROXQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Origin of Product |
United States |
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